

# Application Notes and Protocols for Zaurategrast Ethyl Ester in Chronic Inflammation Models

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## Compound of Interest

Compound Name: Zaurategrast ethyl ester

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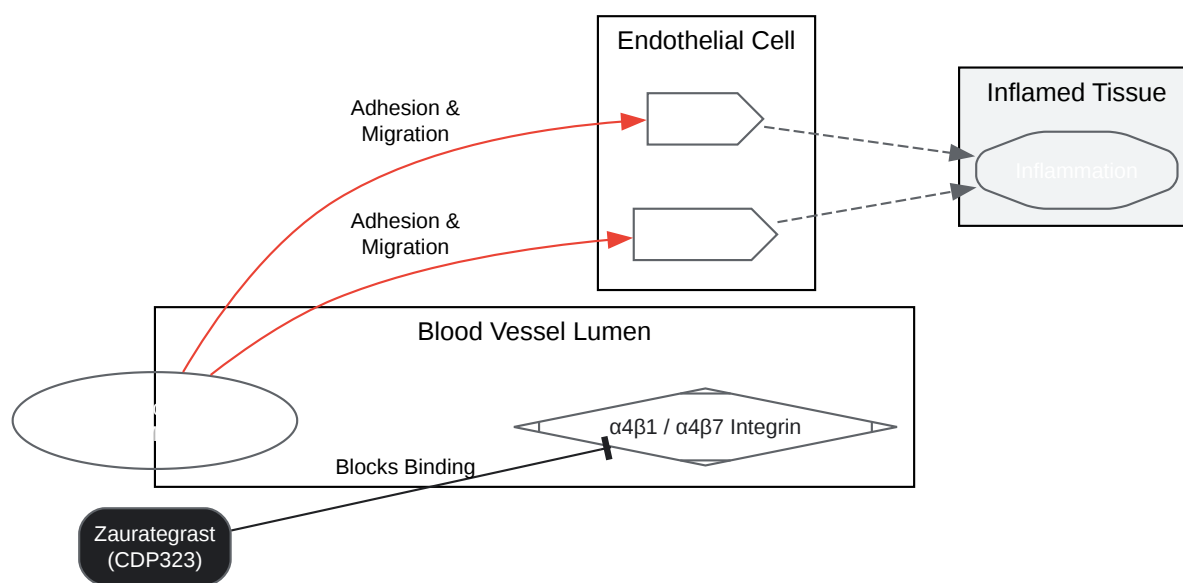
These application notes provide a comprehensive overview of **Zaurategrast ethyl ester** (CDP323), a dual  $\alpha 4\beta 1/\alpha 4\beta 7$  integrin antagonist, for its potential application in inducing remission in chronic inflammation models. This document details the mechanism of action, experimental protocols, and available data to guide researchers in designing and executing relevant preclinical studies.

## Introduction

**Zaurategrast ethyl ester** is an orally bioavailable small molecule prodrug of its active metabolite, CT7758. It functions as an antagonist of the  $\alpha 4\beta 1$  (Very Late Antigen-4, VLA-4) and  $\alpha 4\beta 7$  integrins.<sup>[1][2]</sup> These integrins are key adhesion molecules expressed on the surface of leukocytes, such as T-lymphocytes and monocytes, that mediate their migration from the bloodstream into inflamed tissues.<sup>[1][3]</sup> By blocking the interaction of these integrins with their endothelial ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for  $\alpha 4\beta 1$  and Mucosal Addressin Cell Adhesion Molecule-1 (MAcAM-1) for  $\alpha 4\beta 7$ —**Zaurategrast ethyl ester** inhibits the trafficking of inflammatory cells to sites of inflammation.<sup>[3][4]</sup> This mechanism of action makes it a promising candidate for the treatment of chronic inflammatory and autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.<sup>[1][2]</sup>

## Mechanism of Action: $\alpha 4\beta 1/\alpha 4\beta 7$ Integrin Antagonism

The therapeutic potential of **Zaurategrast ethyl ester** is rooted in its ability to disrupt the signaling cascade that governs leukocyte extravasation into tissues. The process is initiated when inflammatory signals in tissues lead to the upregulation of VCAM-1 and MAdCAM-1 on endothelial cells. Circulating leukocytes, expressing  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins, bind to these adhesion molecules, leading to their firm adhesion and subsequent transmigration across the endothelial barrier into the inflamed tissue. **Zaurategrast ethyl ester**, by competitively inhibiting this binding, effectively reduces the infiltration of pathogenic immune cells, thereby ameliorating inflammation.



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Caption: **Zaurategrast ethyl ester** blocks the interaction of  $\alpha 4\beta 1/\alpha 4\beta 7$  integrins on leukocytes with VCAM-1/MAdCAM-1 on endothelial cells, inhibiting cell migration into inflamed tissue.

## Data Presentation

While specific preclinical data on the efficacy of **Zaurategrast ethyl ester** in reducing clinical scores in animal models of chronic inflammation like Experimental Autoimmune Encephalomyelitis (EAE) is not readily available in the public domain, a Phase 1/2 clinical study in multiple sclerosis patients provides valuable pharmacodynamic insights.[5][6][7]

Table 1: Effect of **Zaurategrast Ethyl Ester** (CDP323) on Peripheral Blood Lymphocyte Subsets after 28 Days of Treatment in Multiple Sclerosis Patients[5]

Treatment Group	N	Total Lymphocytes (cells/ $\mu$ L) - Mean Change from Baseline	Naïve B-cells (cells/ $\mu$ L) - Mean Change from Baseline	Memory B-cells (cells/ $\mu$ L) - Mean Change from Baseline	T-cells (cells/ $\mu$ L) - Mean Change from Baseline
Placebo	14	-110	-10	-1	-90
CDP323 100 mg bid	14	+230	+20	+10	+190
CDP323 500 mg bid	14	+680	+60	+30	+590
CDP323 1000 mg qd	15	+580	+50	+20	+490
CDP323 1000 mg bid	14	+910	+80	+40	+780
Statistically significant increase compared to placebo.					

Table 2: Effect of **Zaurategrast Ethyl Ester** (CDP323) on VCAM-1 Binding Capacity of Lymphocytes[6]

Treatment Group	N	VCAM-1 Binding (% of baseline) - Day 28
Placebo	14	98%
CDP323 100 mg bid	14	65%
CDP323 500 mg bid	14	35%
CDP323 1000 mg qd	15	45%
CDP323 1000 mg bid	14	25%
Statistically significant decrease compared to placebo.		

These data demonstrate a dose-dependent increase in circulating lymphocytes and a decrease in their ability to bind to VCAM-1, consistent with the mechanism of action of **Zaurategrast ethyl ester** in preventing leukocyte trafficking out of the bloodstream.

## Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of **Zaurategrast ethyl ester** in a preclinical model of chronic inflammation, specifically the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which is a widely used model for multiple sclerosis.

## Preparation of Zaurategrast Ethyl Ester Formulation for Oral Administration

Materials:

- **Zaurategrast ethyl ester** (CDP323) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80

- Saline (0.9% NaCl)

#### Procedure:

- Prepare a stock solution of **Zaurategrast ethyl ester** in DMSO (e.g., 25 mg/mL).
- For the working solution, add the solvents in the following order, ensuring complete mixing after each addition:
  - 10% DMSO (from stock solution)
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- The final concentration of the working solution should be adjusted based on the desired dosage and the average weight of the animals. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100  $\mu$ L, the working solution concentration would be 2 mg/mL.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

## Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

#### Materials:

- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)

#### Procedure:

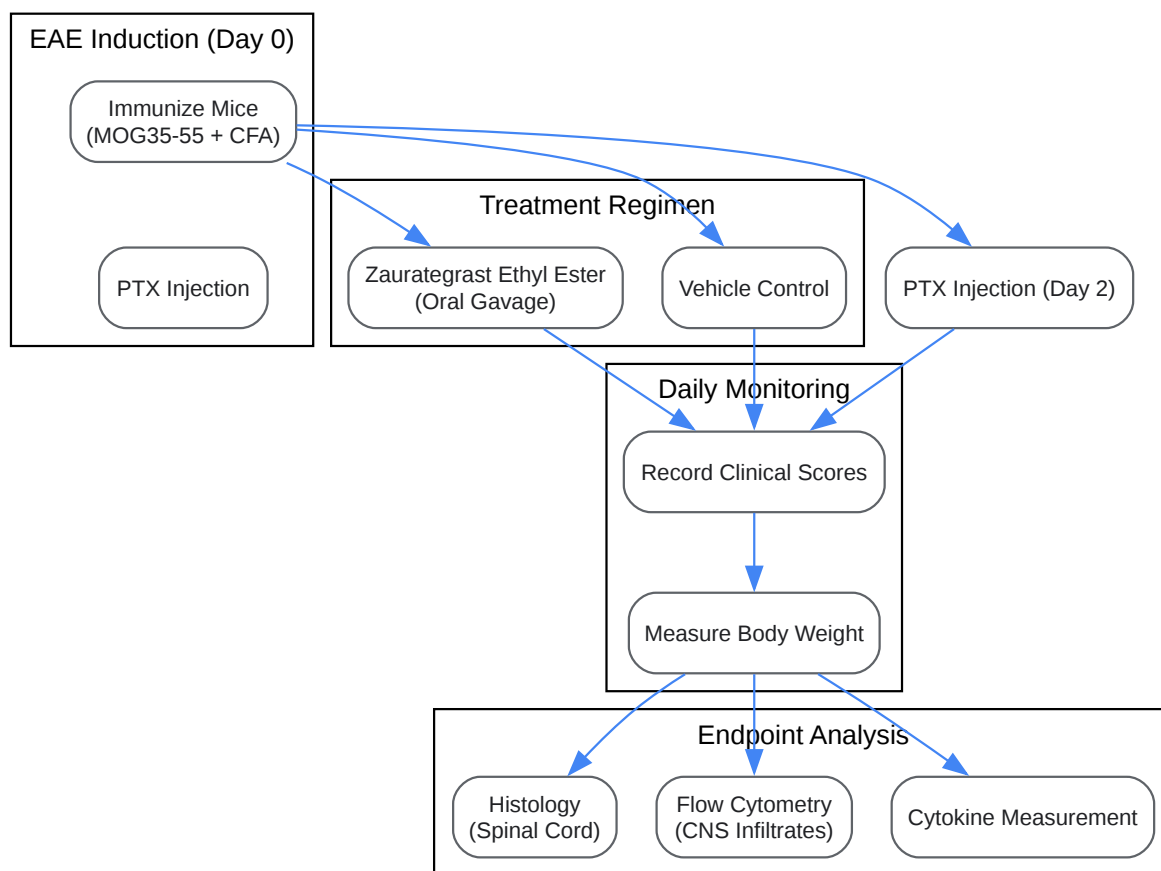
- On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with 100-200 µg of MOG 35-55 peptide emulsified in CFA.
- On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
- Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

## Treatment Protocol and Efficacy Evaluation

### Procedure:

- Prophylactic Treatment: Begin oral administration of **Zaurategrast ethyl ester** or vehicle daily from day 0 (the day of immunization).
- Therapeutic Treatment: Begin oral administration of **Zaurategrast ethyl ester** or vehicle daily upon the onset of clinical signs (e.g., a clinical score of 1 or 2).
- Clinical Scoring: Score the mice daily for disease severity using a standardized scale:
  - 0: No clinical signs
  - 1: Limp tail
  - 2: Hind limb weakness
  - 3: Complete hind limb paralysis
  - 4: Hind and forelimb paralysis
  - 5: Moribund state
- Endpoint Analysis: At the termination of the experiment (e.g., day 21-28 post-immunization), collect tissues for further analysis:
  - Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis of inflammation (Hematoxylin and Eosin staining) and demyelination (Luxol Fast Blue staining).

- Flow Cytometry: Isolate mononuclear cells from the brain and spinal cord to quantify the infiltration of different immune cell populations (e.g., CD4+ T-cells, macrophages).
- Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IFN- $\gamma$ , IL-17) in the serum or CNS tissue homogenates by ELISA or multiplex assay.



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Caption: Experimental workflow for evaluating the efficacy of **Zaurategrast ethyl ester** in the EAE mouse model.

## Conclusion

**Zaurategrast ethyl ester** represents a promising therapeutic candidate for chronic inflammatory diseases due to its targeted mechanism of inhibiting leukocyte trafficking. The provided protocols and data serve as a foundation for researchers to further investigate its potential in relevant preclinical models. Future studies should focus on generating robust efficacy data in models such as EAE and inflammatory bowel disease to support its translation to clinical applications.

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